molecular formula C11H21N3O B13981743 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one CAS No. 164519-17-9

5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B13981743
CAS No.: 164519-17-9
M. Wt: 211.30 g/mol
InChI Key: YKQYXBIOTJSMDN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a piperidine derivative with a suitable diketone or ketoester in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound, such as dihydropyrimidinones.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

Chemistry

In chemistry, 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Medicine

In medicine, derivatives of tetrahydropyrimidinones are often explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidinones: These compounds share a similar core structure but may have different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

164519-17-9

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

5,5-dimethyl-1-piperidin-4-yl-1,3-diazinan-2-one

InChI

InChI=1S/C11H21N3O/c1-11(2)7-13-10(15)14(8-11)9-3-5-12-6-4-9/h9,12H,3-8H2,1-2H3,(H,13,15)

InChI Key

YKQYXBIOTJSMDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)N(C1)C2CCNCC2)C

Origin of Product

United States

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